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Introduction

This application note provides a detailed protocol for the incorporation of 5'-DMTr-2,2'-
anhydrothymidine into synthetic oligonucleotides using standard phosphoramidite chemistry.
2,2'-Anhydrothymidine is a conformationally constrained nucleoside analog that can introduce
unique structural properties into oligonucleotides, making it a valuable tool for various research
and therapeutic applications. The rigid structure conferred by the anhydro linkage can enhance
nuclease resistance and modulate hybridization properties. This document outlines the
synthesis of the phosphoramidite, the automated coupling protocol, and the final deprotection
and cleavage steps.

The synthesis of the 5'-DMTr-2,2'-anhydrothymidine-3'-phosphoramidite is a prerequisite for
its incorporation into oligonucleotides. The synthesis typically starts from ribothymidine, which
undergoes intramolecular cyclization to form 2,2'-anhydrothymidine. The 5'-hydroxyl group is
then protected with a dimethoxytrityl (DMTr) group.[1] The final phosphoramidite is prepared by
reacting the 3'-hydroxyl group with a phosphitylating agent.
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The incorporation of the 5'-DMTr-2,2'-anhydrothymidine phosphoramidite into a growing
oligonucleotide chain follows the standard automated solid-phase synthesis cycle. This cycle
consists of four main steps: detritylation, coupling, capping, and oxidation. Studies have shown
that the incorporation of a related 2'-Se-thymidine phosphoramidite, which uses 5'-DMTr-2,2'-
anhydrothymidine as an intermediate, can be achieved with over 99% coupling efficiency
under standard conditions.[1] However, it is important to note that other structurally complex
modified nucleosides have been reported to have lower coupling yields, potentially due to steric
hindrance.[2] Therefore, optimization of the coupling time may be necessary to achieve optimal
incorporation efficiency.

Experimental Protocols
Synthesis of 5'-DMTr-2,2'-anhydrothymidine-3'-
phosphoramidite

A detailed protocol for the synthesis of the phosphoramidite is beyond the scope of this
application note but can be adapted from literature procedures for similar modified nucleosides.
[1] The general workflow involves:

 Intramolecular Cyclization: Conversion of a suitable ribothymidine precursor to 2,2'-
anhydrothymidine.

o 5-DMTr Protection: Selective protection of the 5'-hydroxyl group with dimethoxytrityl chloride.

o Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-
cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite.

Automated Oligonucleotide Synthesis

The following protocol is based on a standard 1 pmol synthesis scale on an automated
DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

1. Deblocking (Detritylation):

o Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
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Procedure: The solid support is treated with the detritylation solution to remove the 5'-DMTr
protecting group from the growing oligonucleotide chain. The column is then washed
extensively with anhydrous acetonitrile.

. Coupling:
Reagents:

o 5'-DMTr-2,2'-anhydrothymidine phosphoramidite solution (0.1 M in anhydrous
acetonitrile).

o Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile or 0.25 M 5-
Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the
synthesis column. The coupling time may need to be extended compared to standard
nucleosides to ensure high efficiency. A coupling time of 2-5 minutes is recommended as a
starting point.

. Capping:
Reagents:
o Cap A: Acetic Anhydride/2,6-Lutidine/Tetrahydrofuran (THF).
o Cap B: 16% 1-Methylimidazole in THF.

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of
failure sequences.

. Oxidation:
Reagent: 0.02 M lodine in THF/Water/Pyridine.

Procedure: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester.
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The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired
oligonucleotide sequence is synthesized.

Cleavage and Deprotection

o Reagent: Concentrated ammonium hydroxide.
e Procedure:
o The solid support is transferred to a sealed vial.
o Concentrated ammonium hydroxide is added to the vial.

o The vial is heated at 55°C overnight.[1] This treatment cleaves the oligonucleotide from
the solid support and removes the protecting groups from the nucleobases and the
phosphate backbone.

Purification

The crude oligonucleotide can be purified by standard methods such as reverse-phase HPLC
(for DMT-on or DMT-off purification) or polyacrylamide gel electrophoresis (PAGE).

Data Presentation

Table 1: Reagent Concentrations and Recommended Times for Oligonucleotide Synthesis

Cycle
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. Recommended
Step Reagent Concentration .
Time
) Trichloroacetic Acid in

Deblocking 3% (v/V) 60-120 seconds

DCM

5'-DMTr-2,2'-
Coupling anhydrothymidine 01M 2-5 minutes

Phosphoramidite
Activator (1H- ]

0.45M 2-5 minutes
Tetrazole)
Capping CapA/CapB Standard 30-60 seconds
Oxidation lodine Solution 0.02 M 30-60 seconds

Table 2: Expected Coupling Efficiency
. Expected Coupling

Phosphoramidite Reference

Efficiency

>99% (under optimized

5'-DMTr-2,2'-anhydrothymidine

conditions)

[1]

Sterically hindered analogs 80-84%

[2]

Visualization

3. Capping
(Acetylation of unreacted 5-OH)
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Caption: Automated phosphoramidite coupling cycle for oligonucleotide synthesis.

High Purity of

Phosphoramidite & Reagents Anhydrous Conditions Optimized Coupling Time

High Coupling Efficiency
(>99%)

High Yield of High Purity of
Full-Length Oligonucleotide Final Product

Click to download full resolution via product page

Caption: Key factors influencing the success of phosphoramidite coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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